molecular formula C7H10Cl2O2 B14532624 2,2-Dichloroethenyl 2,2-dimethylpropanoate CAS No. 62581-68-4

2,2-Dichloroethenyl 2,2-dimethylpropanoate

Cat. No.: B14532624
CAS No.: 62581-68-4
M. Wt: 197.06 g/mol
InChI Key: LZHIYRUXQVJQIW-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl 2,2-dimethylpropanoate is an organic compound known for its unique chemical structure and properties It is a derivative of propanoic acid and is characterized by the presence of two chlorine atoms and a dichloroethenyl group attached to a dimethylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethenyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2,2-dichloroethenol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state, such as an alkene or alkane.

    Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other functional groups, such as bromine or iodine, through halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogen exchange reactions often involve reagents like aluminum tribromide (AlBr₃) or boron tribromide (BBr₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions result in the formation of new halogenated derivatives.

Scientific Research Applications

2,2-Dichloroethenyl 2,2-dimethylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a model compound for studying drug metabolism.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,2-Dichloroethenyl 2,2-dimethylpropanoate exerts its effects involves its interaction with molecular targets and pathways. The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-dimethylpropanoate: Similar in structure but lacks the dichloroethenyl group.

    2,2-Dimethylpropanal: An aldehyde derivative with different reactivity and applications.

    Methyl 2,2-dimethylpropanoate: Another ester derivative with distinct properties.

Uniqueness

2,2-Dichloroethenyl 2,2-dimethylpropanoate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes, offering opportunities for the development of new materials and chemical processes.

Properties

CAS No.

62581-68-4

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

2,2-dichloroethenyl 2,2-dimethylpropanoate

InChI

InChI=1S/C7H10Cl2O2/c1-7(2,3)6(10)11-4-5(8)9/h4H,1-3H3

InChI Key

LZHIYRUXQVJQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC=C(Cl)Cl

Origin of Product

United States

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